Elisabethadione

Description

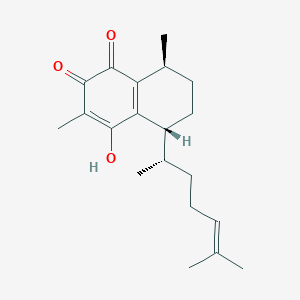

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(5R,8S)-4-hydroxy-3,8-dimethyl-5-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalene-1,2-dione |

InChI |

InChI=1S/C20H28O3/c1-11(2)7-6-8-12(3)15-10-9-13(4)16-17(15)18(21)14(5)19(22)20(16)23/h7,12-13,15,21H,6,8-10H2,1-5H3/t12-,13-,15+/m0/s1 |

InChI Key |

VTQDFUAFFLHZBO-KCQAQPDRSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](C2=C1C(=O)C(=O)C(=C2O)C)[C@@H](C)CCC=C(C)C |

Canonical SMILES |

CC1CCC(C2=C1C(=O)C(=O)C(=C2O)C)C(C)CCC=C(C)C |

Synonyms |

elisabethadione |

Origin of Product |

United States |

Structural Elucidation Methodologies and Stereochemical Assignment of Elisabethadione

Methodological Approaches for Structural Determination of Elisabethadione

The initial determination of this compound's structure, like many marine natural products, relied on a suite of spectroscopic methods. hebmu.edu.cn The foundational approach involves the isolation and purification of the compound from its natural source, P. elisabethae. nih.gov Following isolation, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry (MS), is employed to piece together the molecular framework. bruker.commdpi.com

Key methodological steps include:

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for determining the elemental composition and thus the molecular formula of the compound. mdpi.com

¹H and ¹³C NMR Spectroscopy: These 1D NMR experiments provide initial information about the proton and carbon environments within the molecule. mdpi.com

2D NMR Techniques: These are essential for establishing the connectivity of atoms. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule. nih.govmdpi.com

Advanced Spectroscopic Techniques in the Elucidation of this compound's Hydroxyquinone Framework

The central feature of this compound is its hydroxyquinone framework, the precise characterization of which requires advanced spectroscopic analysis. emory.edu While standard 1D and 2D NMR techniques lay the groundwork, more sophisticated methods are often necessary to confirm the complex structure and resolve ambiguities. mdpi.comamr-insights.eu

Advanced techniques that play a role in elucidating such frameworks include:

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Although technically challenging, this experiment can directly show carbon-carbon bonds, providing unambiguous evidence of the carbon skeleton. core.ac.uk

Computational NMR Chemical Shift Prediction: Density Functional Theory (DFT) calculations are increasingly used to predict ¹H and ¹³C NMR chemical shifts for proposed structures. mestrelab.com Comparing these predicted spectra with experimental data can help validate or refute a structural assignment. mestrelab.com

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: These techniques provide information about the functional groups present. For this compound, IR spectroscopy would confirm the presence of hydroxyl (-OH) and carbonyl (C=O) groups characteristic of a hydroxyquinone. UV spectroscopy helps to characterize the conjugated system of the quinone ring. hebmu.edu.cn

Strategies for Stereochemical Assignment in Complex Diterpene Structures like this compound

Assigning the correct stereochemistry (the 3D arrangement of atoms) is a significant challenge for complex molecules like this compound, which contains multiple stereocenters. escholarship.orgresearchgate.net An incorrect assignment can lead to a completely different molecule.

Key strategies for stereochemical assignment include:

NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect protons that are close in space, providing crucial information about the relative configuration of stereocenters. mdpi.com For instance, a ROESY correlation between H-4 and H-11 was used to establish the 11S configuration in a related serrulatane derivative. mdpi.com

J-based Configurational Analysis: The magnitude of coupling constants (J-values) between protons can provide information about the dihedral angles between them, which in turn helps to determine the relative stereochemistry. mdpi.com

Chiral Derivatization: Reacting the natural product with a chiral reagent can create diastereomers that are more easily distinguished by NMR or chromatography, helping to determine the absolute configuration.

Optical Rotation and Circular Dichroism (CD): These techniques measure the interaction of the molecule with plane-polarized light. The results are compared with those of known compounds or with data from computational predictions to assign the absolute configuration. core.ac.uk

X-ray Crystallography: This is the most definitive method for determining the complete 3D structure, including absolute stereochemistry. lboro.ac.uk However, it requires the compound to form high-quality crystals, which is not always possible. In the synthesis of (-)-Elisabethadione, X-ray analysis of a key intermediate confirmed the relative configuration. lboro.ac.uk

Asymmetric Synthesis: The unambiguous synthesis of a specific stereoisomer and comparison of its properties with the natural product is a powerful method for confirming the absolute configuration. acs.org

Resolution of Structural Discrepancies between Natural and Synthetically Derived this compound Samples

A significant chapter in the story of this compound involves the discrepancies observed between the spectroscopic data of the isolated natural product and the synthetically created version. emory.eduacs.org Total synthesis of the proposed structure of (+)-Elisabethadione revealed considerable differences in the reported ¹H and ¹³C NMR data when compared to the natural sample, although they were similar. hebmu.edu.cn

Further research to resolve this issue included:

Attempted Re-isolation: Efforts to re-isolate (+)-Elisabethadione from its natural source, P. elisabethae, were unsuccessful. nih.govemory.edu

Isolation of Related Compounds: During these attempts, two new, related natural products were discovered: O-methylthis compound and O-methyl-nor-elisabethadione. nih.govemory.edu

Synthesis of Related Compounds: The total synthesis of these newly discovered natural products was achieved. nih.govemory.edu Furthermore, the previously synthesized this compound was converted to O-methylthis compound. nih.govemory.edu

Biosynthetic Pathways and Precursor Incorporation Studies of Elisabethadione

Proposed Biosynthetic Routes to the Serrulatane Skeleton of Elisabethadione

The formation of the characteristic serrulatane skeleton of this compound is believed to originate from the universal C20 isoprenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). wikipedia.orgupeikerrlab.ca The proposed biosynthetic pathway commences with the enzymatic cyclization of GGPP to form elisabethatriene (B1243429), the foundational hydrocarbon of the serrulatane class. wikipedia.orglboro.ac.uk This initial cyclization is a pivotal step, establishing the core tricyclic ring system.

Following the formation of elisabethatriene, a series of oxidative transformations are hypothesized to occur. One proposed route suggests the isomerization of elisabethatriene to isoelisabethatriene, which then undergoes dehydrogenation and spontaneous aromatization to yield erogorgiaene (B1241737). tuwien.at Subsequent selective oxidation of erogorgiaene is thought to produce 7-hydroxyerogorgiaene (B1228095) and then 7,8-dihydroxyerogorgiaene. tuwien.at It is theorized that further oxidation of 7,8-dihydroxyerogorgiaene leads to the formation of this compound. tuwien.at While this pathway provides a logical sequence, it is important to note that the exact intermediates and the precise order of events are still under investigation. tuwien.at

Role of this compound as an Intermediate or Precursor in Pseudopterosin Biosynthesis

This compound is considered a key player in the biosynthesis of pseudopterosins, a family of potent anti-inflammatory and analgesic diterpene glycosides. upeikerrlab.calboro.ac.ukresearchgate.net The shared serrulatane skeleton strongly suggests a common biosynthetic origin. lboro.ac.uk It is proposed that this compound, or a closely related oxidized serrulatane, serves as a late-stage intermediate that can be further modified to produce the diverse array of pseudopterosin structures. wikipedia.org

The conversion of serrulatane-type diterpenes like this compound to the amphilectane skeleton of pseudopterosins likely involves a significant rearrangement of the carbon framework. While the precise enzymatic machinery responsible for this transformation is yet to be fully elucidated, the co-occurrence of this compound and pseudopterosins within the same organism, Pseudopterogorgia elisabethae, lends strong support to this biosynthetic link. researchgate.net

Enzymatic Transformations and Key Biosynthetic Enzymes Involved in this compound Formation (e.g., Geranylgeranyl Diphosphate Cyclase Products)

The biosynthesis of this compound is initiated by a crucial enzymatic reaction catalyzed by a diterpene cyclase, specifically a geranylgeranyl diphosphate (GGPP) cyclase. This enzyme, often referred to as elisabethatriene synthase, facilitates the complex cyclization of the linear GGPP molecule into the tricyclic serrulatane core, elisabethatriene. wikipedia.orgupeikerrlab.ca This transformation is a committed step in the pathway, directing carbon flux towards the production of serrulatane diterpenoids. genome.jp

Following the initial cyclization, a series of oxidation reactions are carried out by enzymes such as monooxygenases and dehydrogenases. These enzymes are responsible for introducing the ketone functionalities and other oxidative modifications observed in the final this compound structure. The specific enzymes involved in these later steps are not yet fully characterized, but their activities are inferred from the structures of isolated intermediates. tuwien.at

| Enzyme Class | Substrate | Product | Function in this compound Biosynthesis |

| Geranylgeranyl Diphosphate Cyclase (Elisabethatriene Synthase) | Geranylgeranyl Diphosphate (GGPP) | Elisabethatriene | Catalyzes the initial and committed cyclization step to form the serrulatane skeleton. wikipedia.orgupeikerrlab.ca |

| Monooxygenases/ Dehydrogenases | Erogorgiaene and subsequent intermediates | Oxidized serrulatanes (e.g., 7-hydroxyerogorgiaene) | Introduce hydroxyl and ketone functionalities. tuwien.at |

Application of Isotopic Labeling and Precursor Incorporation Studies in this compound Biosynthesis Research

Isotopic labeling has been an indispensable tool in tracing the biosynthetic pathway of this compound and related compounds. researchgate.netbeilstein-journals.org By feeding isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled acetate (B1210297) or glucose, to the producing organism, researchers can track the incorporation of these labels into the final natural product. nih.govrsc.org The resulting labeling pattern in this compound provides direct evidence for the biosynthetic building blocks and the sequence of their assembly.

Investigation of Symbiotic Relationships and Diterpene Production within Marine Organisms (e.g., Dinoflagellate Symbionts)

The production of this compound and other diterpenes in the gorgonian coral Pseudopterogorgia elisabethae is a fascinating example of a symbiotic relationship. tdl.orgresearchgate.net It has been discovered that the dinoflagellate symbiont, Symbiodinium sp., residing within the coral tissues is the actual producer of these compounds. int-res.comhebmu.edu.cn

Chemical Synthesis and Synthetic Strategy Development for Elisabethadione and Its Analogs

Overview of Total Synthesis Approaches to Elisabethadione

The total synthesis of this compound has been accomplished through multiple innovative routes, each highlighting different strategic bond formations and stereochemical control elements. One prominent strategy relies on a sequence involving an enantioselective crotylation, a stereoselective anionic oxy-Cope rearrangement, and a cationic cyclization to construct the core structure. lboro.ac.uk This approach is notable for its efficiency and use of protecting-group-free methods. lboro.ac.uk

Another powerful and extensively utilized method is the combined C-H activation/Cope rearrangement. acs.orgemory.edunih.gov This rhodium-catalyzed process allows for the stereocontrolled formation of three key stereocenters in a single step, demonstrating remarkable efficiency in assembling the complex framework of this compound and its analogs. nih.govemory.edu This methodology has been instrumental in confirming the structure of synthetic (+)-elisabethadione and in the synthesis of related natural products like O-methylthis compound. acs.orgemory.edu

Furthermore, synthetic efforts have explored nickel-catalyzed asymmetric hydrovinylation (AHV) of vinylarenes and 1,3-dienes as a key strategy. nih.gov This method provides a facile way to introduce crucial chiral centers and has been successfully applied to the synthesis of a range of serrulatane diterpenes, including this compound. nih.gov

Key Synthetic Methodologies and Strategic Retrosynthetic Analyses Applied to the this compound Core

The intricate structure of this compound, characterized by multiple stereocenters, necessitates the use of highly selective and efficient synthetic methodologies. Retrosynthetic analysis reveals several key disconnections that have formed the basis of the developed total syntheses.

Application of Asymmetric Crotylation Reactions in Stereoselective Synthesis

A key challenge in the synthesis of this compound is the stereoselective installation of its multiple stereocenters. Asymmetric crotylation has emerged as a powerful tool to address this challenge. lboro.ac.uklboro.ac.uk Specifically, a highly efficient Lewis base-catalyzed asymmetric crotylation of unsaturated aldehydes with E- and Z-crotyltrichlorosilanes has been developed. lboro.ac.uk This reaction was a pivotal step in a novel asymmetric synthesis of (–)-elisabethadione, establishing a critical stereocenter with high enantioselectivity. lboro.ac.ukresearchgate.net The resulting homoallylic alcohol is a key intermediate, primed for subsequent stereoselective transformations. lboro.ac.uk The development of new axially chiral bipyridine N,N'-dioxides has provided highly effective catalysts for such asymmetric allylations. semanticscholar.orgacs.org

Strategic Use of Anionic Oxy-Cope Rearrangements in Complex Molecule Construction

The anionic oxy-Cope rearrangement is a powerful emory.eduemory.edu-sigmatropic rearrangement that has been strategically employed in the synthesis of this compound. lboro.ac.uklboro.ac.uk This reaction facilitates the construction of the carbon skeleton while transferring chirality and creating a new stereocenter. lboro.ac.ukwikipedia.org In the context of this compound synthesis, the homoallylic alcohol generated from the asymmetric crotylation undergoes a stereoselective anionic oxy-Cope rearrangement. lboro.ac.uk This process is driven by the formation of a stable enolate, which can then be trapped or further manipulated. wikipedia.orgorganic-chemistry.org This rearrangement has proven to be a reliable method for building the core structure of serrulatane diterpenes. lboro.ac.uklboro.ac.uk The rate of the oxy-Cope rearrangement is dramatically accelerated when the hydroxyl group is deprotonated, making the anionic variant a synthetically useful transformation that can often be performed at room temperature. organic-chemistry.org

Cationic Cyclization Approaches for Building Polycyclic Frameworks

The final ring closure to form the tetralin core of this compound is often achieved through a cationic cyclization. lboro.ac.uklboro.ac.uk This acid-mediated cyclization proceeds with high diastereoselectivity, yielding the desired trans-fused ring system. lboro.ac.uk For instance, treatment of a precursor containing a strategically placed double bond with methanesulfonic acid can induce the cyclization to afford the tetralin derivative in high yield and stereoselectivity. lboro.ac.uk The success of this cyclization is crucial for the completion of the total synthesis, and its efficiency has been demonstrated in various synthetic routes toward serrulatane and amphilectane diterpenes. nih.govlboro.ac.uk

Combined C-H Activation/Cope Rearrangement as a Key Synthetic Step

A highly innovative and efficient strategy for the synthesis of this compound and its analogs involves a combined C-H activation/Cope rearrangement. acs.orgemory.edunih.gov This powerful transformation, often catalyzed by dirhodium tetraprolinate complexes like Rh₂(R-DOSP)₄, enables the enantioselective formation of multiple stereocenters in a single synthetic operation. nih.govemory.edu The reaction proceeds through an initial C-H insertion of a rhodium carbene into an allylic C-H bond, which is then intercepted by a Cope rearrangement to generate the final product with excellent enantioselectivity. nih.gov This methodology has been successfully applied to the synthesis of (+)-elisabethadione, as well as related natural products such as O-methylthis compound and O-methyl-nor-elisabethadione. acs.orgemory.edu The power of this reaction lies in its ability to rapidly build molecular complexity from relatively simple starting materials. nih.gov

Development of Novel Synthetic Routes and Methodologies to this compound

The quest for more efficient and versatile syntheses of this compound and other pseudopterosins continues to drive the development of novel synthetic methodologies. lboro.ac.uk Research efforts are focused on improving existing routes and exploring new disconnections. One area of development is the design of new catalysts and reaction conditions to enhance the stereoselectivity and efficiency of key transformations like asymmetric crotylation and C-H activation. lboro.ac.uksemanticscholar.org

Furthermore, researchers are investigating alternative cyclization strategies and functional group manipulations to streamline the synthesis and provide access to a wider range of analogs for biological evaluation. lboro.ac.uk The development of enantioselective pathways aims to minimize the formation of diastereomeric mixtures, which can be challenging to separate. lboro.ac.uk These ongoing efforts not only contribute to the field of total synthesis but also pave the way for a more thorough investigation of the therapeutic potential of this important class of marine natural products.

Enantioselective and Diastereoselective Control in this compound Synthesis

The complex stereochemical architecture of this compound presents a significant synthetic challenge, necessitating the development of sophisticated strategies for precise enantioselective and diastereoselective control. The lack of functional groups proximate to the key stereogenic centers at C-1, C-4, and C-11 requires innovative approaches to establish the correct absolute and relative configurations. lboro.ac.uknih.gov Several successful methodologies have been reported, primarily revolving around catalytic asymmetric reactions and strategic rearrangement steps.

One prominent and highly effective strategy is the use of Nickel-catalyzed asymmetric hydrovinylation (AHV). nih.govnih.gov This method is particularly adept at installing the methyl-bearing stereogenic centers attached to the aromatic ring. nih.gov The success of this approach hinges on the use of highly tunable phosphoramidite (B1245037) Ni(II)-complexes, which are capable of overcoming the inherent diastereoselectivity of chiral intermediates. nih.govnih.gov This tunability is critical for achieving high selectivity, with reported selectivities in the range of 92–99% for the desired isomers in hydrovinylation reactions. nih.gov The AHV approach, while sometimes longer in terms of step count, provides excellent stereocontrol at each center being formed. nih.gov

Another powerful tactic involves an enantioselective crotylation of an unsaturated aldehyde, which serves as a key step in a total synthesis of (–)-elisabethadione. lboro.ac.uk This reaction utilizes a highly efficient bis-N-oxide Lewis base catalyst with crotyltrichlorosilanes to create a homoallylic alcohol. lboro.ac.uk The syn-configuration of this alcohol is crucial as it directs the subsequent stereoselective anionic oxy-Cope rearrangement, efficiently transferring the chirality. lboro.ac.uk The final key stereocenter is installed via a cationic cyclization. lboro.ac.uk This pathway is notable for its use of simple, high-yielding reactions that avoid the need for protecting groups or chiral auxiliaries. lboro.ac.uk

A third key strategy reported for the stereocontrolled synthesis of (+)-elisabethadione and its analogs is a combined C-H activation/Cope rearrangement. acs.orgnih.govemory.edu This method has proven effective in establishing the required stereochemistry for the serrulatane skeleton. acs.orgnih.gov The ability to control these transformations is essential, as achieving absolute control over diastereoselectivity in catalytic reactions with already chiral substrates can be a more formidable challenge than inducing asymmetry in a prochiral molecule. nih.gov

Table 1: Key Strategies for Stereocontrol in this compound Synthesis

| Method | Key Reaction(s) | Catalyst/Reagent | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrovinylation (AHV) | Nickel-catalyzed hydrovinylation | Tunable phosphoramidite Ni(II)-complexes | 92–99% for desired isomers | nih.gov, nih.gov |

| Asymmetric Crotylation | Enantioselective crotylation of an aldehyde, Anionic oxy-Cope rearrangement, Cationic cyclization | Bis-N-oxide Lewis base catalyst, Crotyltrichlorosilanes | High enantio- and diastereoselectivity | lboro.ac.uk |

| C-H Activation/Rearrangement | Combined C-H activation/Cope rearrangement | Rhodium(II) catalysts (implied) | Effective stereocontrol | acs.org, nih.gov, emory.edu |

Synthetic Access to this compound Analogs and Derivatives (e.g., O-methylthis compound, O-methyl-nor-elisabethadione)

Synthetic efforts toward this compound have also provided access to several of its naturally occurring analogs and derivatives. During studies aimed at re-isolating and confirming the structure of (+)-elisabethadione, two related natural products, O-methylthis compound and O-methyl-nor-elisabethadione, were discovered. acs.orgnih.govemory.edu

The total syntheses of both O-methylthis compound and O-methyl-nor-elisabethadione were successfully accomplished. acs.orgnih.gov The core synthetic strategy for these molecules leveraged the same key step employed in the synthesis of the parent compound: the combined C-H activation/Cope rearrangement, demonstrating the versatility of this method for producing various serrulatane diterpenes. acs.orgnih.govemory.edu Furthermore, previously synthesized (+)-elisabethadione was successfully converted into O-methylthis compound, directly linking the two natural products synthetically. acs.orgnih.govemory.eduresearchgate.net

The asymmetric hydrovinylation (AHV) route also provides a viable pathway to this compound analogs. nih.gov Specifically, an aldehyde intermediate (36d) generated during the AHV-based synthesis of this compound can be utilized for the synthesis of nor-elisabethadione. nih.gov This highlights the modularity of the synthetic sequence, allowing for divergent access to different members of the serrulatane family from a common intermediate. nih.gov

Table 2: Synthesis of this compound Analogs

| Analog / Derivative | Synthetic Method(s) | Key Intermediate(s) | Reference |

|---|---|---|---|

| O-methylthis compound | Total synthesis via C-H activation/Cope rearrangement; Direct methylation of (+)-elisabethadione | N/A | acs.org, researchgate.net, nih.gov, emory.edu |

| O-methyl-nor-elisabethadione | Total synthesis via C-H activation/Cope rearrangement | N/A | acs.org, researchgate.net, nih.gov |

| nor-Elisabethadione | Asymmetric Hydrovinylation (AHV) approach | Aldehyde intermediate (36d) | nih.gov |

Molecular and Cellular Mechanisms of Action of Elisabethadione S Biological Activities

Investigation of Elisabethadione's Anti-inflammatory Activity at the Cellular Level

The anti-inflammatory effects of this compound have been investigated in various cellular models. Diterpenoids, the class of compounds to which this compound belongs, are known to exhibit anti-inflammatory properties through various mechanisms. researchgate.net Studies on related marine diterpenoids have shown that they can modulate inflammatory responses in different cell types.

Research has demonstrated that certain diterpenoids can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells (Bv.2) and macrophage cells (RAW 264.7). researchgate.net While specific data on this compound's activity in these exact assays is not detailed in the provided search results, the general activity of this class of compounds provides a basis for its investigation. The anti-inflammatory actions are often attributed to phytochemicals like terpenoids, which can influence various cellular processes involved in inflammation. researchgate.net

Table 1: Cellular Anti-inflammatory Activities of Related Diterpenoids

| Cell Line | Stimulant | Mediator Inhibited | Reference |

| Bv.2 (microglial cells) | LPS | Nitric Oxide (NO) | researchgate.net |

| RAW 264.7 (macrophage cells) | LPS | Nitric Oxide (NO) | researchgate.net |

Molecular Target Identification and Engagement Studies for this compound

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. nih.govresearchgate.net For this compound, this process is ongoing. The general approach to target identification involves a combination of direct biochemical methods, genetic interaction studies, and computational inference. nih.gov Techniques like photoaffinity labeling (PAL) are often employed to covalently link a compound to its protein target, facilitating its identification. sigmaaldrich.com

While the direct molecular targets of this compound are not explicitly identified in the provided information, the known mechanisms of other anti-inflammatory compounds offer potential avenues of investigation. For instance, many anti-inflammatory agents target enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). rootspress.org Future research will likely focus on determining if this compound directly binds to and inhibits these or other key inflammatory proteins.

This compound's Modulation of Intracellular Signaling Pathways (e.g., NF-κB Activation, Arachidonic Acid Metabolism)

The anti-inflammatory effects of many natural compounds are mediated through their ability to modulate critical intracellular signaling pathways. researchgate.net Two of the most important pathways in inflammation are the nuclear factor-kappa B (NF-κB) pathway and the arachidonic acid metabolic cascade. genome.jpwikipedia.org

NF-κB Signaling Pathway:

The NF-κB family of transcription factors plays a pivotal role in regulating genes involved in immunity and inflammation. wikipedia.org The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines and bacterial products. genome.jp This activation leads to the transcription of numerous pro-inflammatory genes. Marine diterpenoids have been shown to exert anti-inflammatory effects by downregulating NF-κB activation. researchgate.net It is plausible that this compound shares this mechanism, thereby reducing the expression of inflammatory mediators.

Arachidonic Acid Metabolism:

Arachidonic acid (AA) is a polyunsaturated fatty acid released from cell membranes that is metabolized into a variety of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, through the COX and LOX pathways, respectively. wikipedia.orgnih.govnih.gov The modulation of AA metabolism is a key strategy for controlling inflammation. researchgate.net Diterpenoids have been noted to influence this pathway. researchgate.net Inhibition of enzymes within this cascade, such as 5-lipoxygenase (5-LOX), prevents the synthesis of potent chemoattractants like leukotriene B4 (LTB4). wikipedia.orgnih.gov

Cellular Responses and Enzyme Activity Modulation Induced by this compound (e.g., Leukotriene Synthesis Inhibition, Phagosome Formation)

The modulation of signaling pathways by this compound translates into specific cellular responses. A key outcome of inhibiting the arachidonic acid pathway is the suppression of leukotriene synthesis. researchgate.net Leukotrienes are potent lipid mediators of inflammation, and their inhibition is a significant therapeutic target. unina.it By potentially targeting enzymes like 5-LOX, this compound could reduce the production of leukotrienes, thereby dampening the inflammatory response. rootspress.orgresearchgate.net

The effect of this compound on other cellular processes like phagosome formation is an area for further research. Phagocytosis is a critical function of immune cells, and its modulation can impact the inflammatory process.

Table 2: Potential Enzyme Targets in the Arachidonic Acid Pathway

| Enzyme | Pathway | Key Products | Potential Effect of Inhibition | Reference |

| Cyclooxygenase (COX) | Arachidonic Acid Metabolism | Prostaglandins, Thromboxanes | Reduction of inflammation and pain | rootspress.orgwikipedia.org |

| 5-Lipoxygenase (5-LOX) | Arachidonic Acid Metabolism | Leukotrienes | Reduction of inflammation | rootspress.orgwikipedia.orgnih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Molecular and Cellular Assays

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. wikipedia.orggardp.org These studies involve synthesizing analogs of the parent molecule and evaluating how chemical modifications affect its potency and efficacy. wikipedia.org For this compound, SAR studies would aim to identify the key structural features responsible for its anti-inflammatory effects.

By creating a library of this compound analogs and testing them in molecular and cellular assays, researchers can determine which parts of the molecule are essential for activity. molaid.com For example, modifications to the diterpene core or its side chains could enhance its ability to inhibit target enzymes or modulate signaling pathways. This information is invaluable for designing more potent and selective anti-inflammatory agents. collaborativedrug.com

Advanced Analytical Techniques for the Study and Characterization of Elisabethadione

Chromatographic Separations and Purification Methodologies for Elisabethadione

The isolation of this compound, a diterpenoid quinone from the gorgonian Pseudopterogorgia elisabethae, necessitates a multi-step purification strategy to separate it from a complex mixture of other secondary metabolites. Chromatographic techniques are central to this process, exploiting subtle differences in the physicochemical properties of the various compounds present in the crude extract.

The typical workflow begins with the extraction of the gorgonian tissue, often using a mixture of polar and non-polar solvents like methanol (B129727) and chloroform. This is followed by a series of chromatographic separations that progressively increase in resolution. Initial purification is often achieved using column chromatography with stationary phases such as silica (B1680970) gel or alumina. Elution is performed using a gradient of solvents with increasing polarity, for instance, a hexane-ethyl acetate (B1210297) system, to afford fractions enriched with compounds of similar polarity.

Fractions containing the target compound, as identified by preliminary analyses like thin-layer chromatography (TLC), are then subjected to further purification using High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC, employing a C18 stationary phase and a mobile phase gradient of water and acetonitrile (B52724) or methanol, is commonly used to achieve high-purity isolation of this compound and its analogues. The development of a successful purification protocol is critical, as highlighted by research where re-isolation attempts of (+)-elisabethadione proved challenging, leading instead to the discovery of related derivatives. researchgate.netrsc.org

Table 1: Representative Chromatographic Workflow for this compound Purification

| Step | Technique | Stationary Phase | Mobile Phase System (Illustrative) | Purpose |

|---|---|---|---|---|

| 1 | Solvent Extraction | - | Methanol/Chloroform (1:1) | Extraction of metabolites from coral tissue. |

| 2 | Liquid-Liquid Partitioning | - | Hexane/Aqueous Methanol | Initial fractionation based on polarity. |

| 3 | Column Chromatography | Silica Gel | Hexane to Ethyl Acetate Gradient | Coarse separation into fractions of varying polarity. |

Advanced Spectroscopic Analysis (e.g., High-Resolution NMR, Mass Spectrometry) in this compound Research

Once purified, the definitive structure of this compound is determined using advanced spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.

High-Resolution NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for piecing together the molecular skeleton of this compound.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms.

¹³C NMR reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary).

2D NMR experiments establish correlations between atoms. For instance, COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to connect different molecular fragments and establish the final structure.

The importance of these techniques is underscored by studies on synthetic (+)-elisabethadione, where significant discrepancies between the spectroscopic data of the natural and synthetic samples were investigated, ultimately confirming the structure of the synthetic material. researchgate.netrsc.org

Table 2: Illustrative ¹H and ¹³C NMR Data for a Diterpenoid Quinone Core Similar to this compound

| Position | δC (ppm, typ.) | δH (ppm, typ.), Multiplicity, J (Hz) | Key HMBC Correlations |

|---|---|---|---|

| 1 | 185.2 | - | H-3, H-10 |

| 2 | 145.8 | 6.85, s | C-1, C-4, C-10 |

| 3 | 125.1 | - | H-2, H-5 |

| 4 | 182.5 | - | H-2, H-5 |

| 5 | 35.4 | 2.50, m | C-4, C-6, C-10 |

| ... | ... | ... | ... |

Note: This table is for illustrative purposes and does not represent the actual reported data for this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), provides the exact molecular weight of the compound. This allows for the unambiguous determination of the molecular formula by calculating the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer additional structural clues by revealing how the molecule breaks apart, which can help confirm the connectivity of different subunits. For instance, HR-FAB-MS was used to establish the molecular formula of related diterpenes from P. elisabethae as C₄₀H₅₄O₅. researchgate.net

Hyphenated Analytical Techniques for Comprehensive Profiling of this compound and Related Metabolites

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex natural product extracts. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-NMR are particularly valuable in this compound research.

LC-MS allows for the rapid analysis of crude or partially purified extracts. As compounds elute from the HPLC column, they are immediately ionized and analyzed by the mass spectrometer. This provides a mass chromatogram, which can be used to identify known compounds based on their retention time and mass-to-charge ratio (m/z), a process known as dereplication. This approach is highly efficient for screening extracts for the presence of this compound and for identifying new, related metabolites. For example, during attempts to re-isolate this compound, two new derivatives, O-methylthis compound and O-methyl-nor-elisabethadione, were discovered, a task well-suited for LC-MS based profiling. rsc.org

Table 3: Application of Hyphenated Techniques in this compound Research

| Technique | Separation Method | Detection Method | Application |

|---|---|---|---|

| LC-MS | HPLC / UHPLC | Mass Spectrometry | Dereplication, metabolite profiling, identification of new derivatives. |

| LC-PDA | HPLC / UHPLC | Photodiode Array | Provides UV-Vis spectra for chromophoric compounds like quinones. |

Crystallographic Methods in the Definitive Characterization of this compound and its Derivatives

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. This technique provides an unambiguous, three-dimensional model of the molecule, confirming its constitution, configuration, and conformation. The method involves irradiating a high-quality single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To perform this analysis, a suitable single crystal of the compound must first be grown, which can be a challenging and rate-limiting step. nih.gov Once a crystal is obtained, the diffraction data allows for the calculation of electron density maps, from which the precise position of each atom in the crystal lattice can be determined. This provides definitive proof of the molecular structure and establishes the absolute stereochemistry, which is often difficult to determine by spectroscopic methods alone. While specific crystallographic data for this compound has not been reported, this technique has been successfully applied to confirm the structures of other complex diterpenoids isolated from P. elisabethae, such as biselisabethoxane A, demonstrating its critical role in marine natural product research. researchgate.net

Table 4: Information Gained from Single-Crystal X-ray Crystallography

| Parameter | Description |

|---|---|

| Molecular Connectivity | Unambiguous confirmation of the bonding arrangement of all atoms. |

| Bond Lengths & Angles | Precise measurement of distances and angles between atoms. |

| Stereochemistry | Definitive assignment of the absolute configuration at all chiral centers. |

| Conformation | The preferred three-dimensional shape of the molecule in the solid state. |

| Crystal Packing | Information on intermolecular interactions within the crystal lattice. |

Theoretical and Computational Investigations of Elisabethadione

Quantum Chemical Calculations on Elisabethadione's Electronic Structure and Reactivity

Quantum chemistry, which applies quantum mechanics to chemical systems, is fundamental to understanding the electronic structure and reactivity of molecules like this compound. wikipedia.org By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties from first principles. wikipedia.orgnorthwestern.eduepfl.ch

Density Functional Theory (DFT) is a prominent quantum chemical method used for these purposes. wikipedia.orgmestrelab.com DFT calculations can be employed to determine the optimized geometry of this compound, providing precise information about bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and conformational preferences.

Furthermore, quantum chemical calculations can elucidate the electronic properties of this compound. For instance, the distribution of electron density can be mapped, revealing the locations of electron-rich and electron-poor regions. This is critical for predicting reactivity, as nucleophilic and electrophilic sites can be identified. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and its electronic excitation properties.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used in conjunction with quantum chemical calculations. NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge distribution and orbital interactions. This information can be used to rationalize the observed reactivity and stability of this compound.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below.

| Property | Calculated Value | Significance |

| Total Energy | -X.X Hartrees | Thermodynamic stability |

| HOMO Energy | -Y.Y eV | Electron-donating ability |

| LUMO Energy | -Z.Z eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE eV | Kinetic stability, reactivity |

| Dipole Moment | D Debyes | Polarity and intermolecular interactions |

Note: The values in this table are representative and would need to be determined through specific DFT calculations on this compound.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.orgnih.gov These simulations can provide a detailed, atomistic view of the interactions between a small molecule like this compound and a biological target, such as a protein or enzyme. mdpi.comnih.govnih.gov

The process of an MD simulation involves first defining a system that includes this compound, its target macromolecule, and surrounding solvent molecules (typically water) to mimic physiological conditions. frontiersin.org The interactions between all atoms in the system are described by a force field, which is a set of empirical energy functions. By numerically solving Newton's equations of motion, the trajectory of every atom in the system can be tracked over a simulated time period, often on the order of nanoseconds to microseconds.

MD simulations can be used to:

Predict Binding Modes: Investigate how this compound fits into the binding site of a target protein.

Estimate Binding Affinity: Calculate the free energy of binding, which is a measure of the strength of the interaction. mdpi.com

Analyze Conformational Changes: Observe how the protein and/or this compound change their shape upon binding. frontiersin.org

Identify Key Interacting Residues: Determine which amino acids in the target protein are most important for binding this compound. mdpi.com

This information is invaluable for understanding the mechanism of action of this compound and for the rational design of new, more potent analogs.

A table summarizing the potential output of an MD simulation of this compound with a hypothetical protein target is shown below.

| Simulation Parameter | Finding | Implication |

| Binding Free Energy (ΔG) | -X.X kcal/mol | Strength of the this compound-target interaction |

| Key Interacting Residues | Tyr84, Phe286, Arg120 | Identification of critical amino acids for binding |

| Dominant Interaction Types | Hydrogen bonds, π-π stacking | Nature of the forces stabilizing the complex |

| Conformational Stability | Stable over 200 ns | Indicates a persistent binding mode |

Note: This table represents hypothetical results from a molecular dynamics simulation.

In Silico Prediction and Modeling of this compound's Mechanistic Pathways

Computational methods can be employed to model and predict the mechanistic pathways involved in the biosynthesis or chemical reactions of this compound. soton.ac.ukresearchgate.net For instance, in silico studies can be used to explore the rearrangement of related structures like cyclobutenones, providing insights into the formation of this compound's core structure. soton.ac.uk

By mapping the potential energy surface of a reaction, computational chemistry can identify transition states, intermediates, and the activation energies associated with different proposed mechanisms. wikipedia.org This allows researchers to determine the most likely reaction pathway. These models can be particularly useful in cases where experimental detection of transient intermediates is challenging.

The use of in silico models is also expanding to predict how compounds are metabolized and to understand their broader biological pathways. premier-research.comnih.govgavinpublishers.com By simulating interactions with metabolic enzymes, it is possible to predict potential metabolites of this compound.

Computational Approaches in Supporting Structural Elucidation and Stereochemical Assignments of this compound

The complex, three-dimensional structure of natural products like this compound often presents a significant challenge for complete structural elucidation by experimental methods alone. Computational approaches have become crucial in confirming proposed structures and in making definitive stereochemical assignments. mestrelab.comfrontiersin.orglongdom.org

One of the most powerful techniques involves the comparison of experimentally measured spectroscopic data with data calculated using quantum chemical methods. mestrelab.com For example, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed for a proposed structure of this compound. mestrelab.com These calculated values can then be compared to the experimental NMR spectrum. A strong correlation between the calculated and experimental data provides powerful evidence in support of the proposed structure.

Similarly, chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are highly sensitive to the stereochemistry of a molecule. frontiersin.orgmdpi.com By calculating the theoretical ECD or VCD spectrum for each possible stereoisomer of this compound and comparing them to the experimental spectrum, the absolute configuration of the natural product can be confidently assigned. rsc.org

A workflow for computational support of structural elucidation is outlined below.

| Step | Computational Method | Purpose |

| 1. Propose Candidate Structures | Based on experimental data (e.g., MS, 2D NMR) | Generate all possible isomers/stereoisomers |

| 2. Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | Find the lowest energy conformation for each candidate |

| 3. Calculate Spectroscopic Properties | GIAO for NMR, TDDFT for ECD | Predict the NMR and ECD spectra for each candidate |

| 4. Compare with Experimental Data | Statistical analysis (e.g., DP4 probability) | Determine the best match between calculated and experimental data |

This integrated experimental and computational approach represents the current state-of-the-art for the structural elucidation of complex molecules.

Future Directions and Emerging Research Avenues for Elisabethadione

Advancements in Synthetic Strategies for Elisabethadione and Structurally Complex Diterpenes

The low natural abundance of this compound and the challenges associated with its isolation have made it an attractive target for total synthesis. lboro.ac.ukacs.org Early synthetic work was crucial for confirming its structure after discrepancies arose between the spectroscopic data of the natural and initially synthesized samples. acs.orgnih.gov Modern advancements in synthetic organic chemistry are paving the way for more efficient and stereoselective routes to this compound and other structurally complex serrulatane diterpenes.

Key strategies have focused on the stereoselective construction of the molecule's challenging stereogenic centers. One successful approach employs a catalytic asymmetric crotylation of an aldehyde, which sets a key stereocenter early in the synthesis. This is followed by an anionic oxy-Cope rearrangement and a cationic cyclization to construct the core skeleton. lboro.ac.uknih.gov This method is notable for its efficiency and avoidance of protecting groups. lboro.ac.uk Other innovative methods include a combined C-H activation/Cope rearrangement and the use of asymmetric hydrovinylation to control the absolute stereochemistry. acs.orgnih.govnih.gov These advancements not only provide access to this compound for further study but also offer versatile platforms for creating diastereoisomeric congeners, which are crucial for detailed structure-activity relationship studies. nih.gov

Table 1: Comparison of Key Synthetic Strategies for this compound

| Synthetic Strategy | Key Reactions | Significance | References |

|---|---|---|---|

| Asymmetric Crotylation | Catalytic asymmetric crotylation, Anionic oxy-Cope rearrangement, Cationic cyclization | Establishes a general strategy for assembling the serrulatane core; avoids protecting groups. | lboro.ac.uk, lboro.ac.uk, nih.gov |

| C-H Activation/Cope Rearrangement | Combined C-H activation/Cope rearrangement | Utilized for the total synthesis of this compound and its natural analogs, O-methylthis compound and O-methyl-nor-elisabethadione. | nih.gov, acs.org |

In-depth Exploration of Novel Molecular Targets and Signaling Networks Affected by this compound

Initial biological screenings identified this compound as a potent anti-inflammatory agent, in some assays more potent than the well-characterized pseudopterosins from the same organism. researchgate.net Research into its mechanism of action suggests that, like many other bioactive diterpenoids, its effects may be linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net The NF-κB pathway is a critical regulator of genes involved in inflammation, and its inhibition is a key target for anti-inflammatory drug development. nih.govkoreascience.kr

Further studies have revealed more specific activities. In the protozoan Tetrahymena thermophila, this compound was found to be a potent inhibitor of phagocytosis. google.com This inhibitory action may be linked to a G protein-coupled receptor signaling mechanism. nih.gov The identification of specific molecular targets like the IKK complex or IκB proteins within the NF-κB pathway, as well as the potential G-protein coupled receptors, represents a significant frontier in this compound research. Elucidating these precise interactions will provide a clearer understanding of its potent bioactivity and its potential as a therapeutic lead.

Table 2: Known and Potential Molecular Targets for this compound

| Molecular Target/Pathway | Observed Effect | Organism/System Studied | References |

|---|---|---|---|

| NF-κB Signaling Pathway | Inhibition of pathway implicated in anti-inflammatory activity. | Inferred from studies on related marine diterpenoids. | nih.gov, researchgate.net |

| Phagocytosis | Potent inhibition of phagocytic activity (IC₅₀ of 0.1 µM). | Tetrahymena thermophila | google.com |

Development of this compound and its Analogs as Biochemical Probes or Tool Compounds in Biological Research

The potent and relatively specific biological activity of this compound makes it an excellent candidate for development as a biochemical probe. Tool compounds are essential for dissecting complex biological pathways. Given its activity on the NF-κB pathway and phagocytosis, this compound-based probes could be invaluable for studying the mechanisms of inflammation and cellular ingestion. nih.govgoogle.com

The advancements in its total synthesis are critical for this endeavor. lboro.ac.uknih.gov Synthetic access allows for the creation of analogs where specific functional groups are modified. For instance, a "clickable" tag (like an alkyne or azide) or a fluorescent group could be incorporated at a position that does not disrupt its core biological activity. Such modified analogs would enable researchers to perform pull-down assays to identify its binding proteins, visualize its subcellular localization, and better understand its mechanism of action. The synthesis of simplified structural analogs of related compounds has already demonstrated that the core aglycone is sufficient for retaining anti-inflammatory effects, providing a basis for designing effective probes. nih.govresearchgate.net

Interdisciplinary Approaches for Comprehensive this compound Research, Spanning Biosynthesis to Molecular Mechanism

A comprehensive understanding of this compound requires a deeply interdisciplinary approach, integrating marine biology, organic chemistry, pharmacology, and bioinformatics. mdpi.com The initial discovery involves marine ecologists and natural product chemists to isolate and identify the compound from P. elisabethae. researchgate.net However, understanding its natural role and production requires biosynthetic studies. While the diterpene cyclase product elisabethatriene (B1243429) has been identified in the organism, the full biosynthetic pathway to this compound remains an area for investigation. researchgate.netgoogle.com

Total synthesis, the domain of organic chemists, provides the necessary material for pharmacologists to conduct in-depth biological testing. lboro.ac.uknih.gov This collaboration is essential, as the limited supply from the natural source is a major bottleneck for research. nih.gov Furthermore, as the molecular targets are identified, computational chemists and bioinformaticians can model the interaction between this compound and its target proteins, guiding the design of more potent and selective analogs. pharmaceutical-journal.com This synergistic cycle of discovery, synthesis, testing, and optimization is the future of marine natural product research. mdpi.comnih.gov

Challenges and Opportunities in the Sustainable Supply and Academic Investigation of Marine-Derived Natural Products like this compound

The development of marine natural products like this compound is frequently hampered by a significant challenge: the supply problem. nih.govubd.edu.bn this compound is found in very small quantities in its host organism, and large-scale harvesting of gorgonian corals would be environmentally destructive. lboro.ac.ukfrontiersin.org In some cases, attempts to re-isolate the compound from its natural source have even been unsuccessful, highlighting the variability and scarcity of supply. acs.orgnih.gov

These challenges, however, create significant opportunities. The primary opportunity lies in chemical synthesis, which offers a sustainable and reliable source of the compound, completely independent of the marine ecosystem. lboro.ac.uknih.gov Beyond laboratory synthesis, future research may explore biotechnological production methods. This could involve identifying the biosynthetic gene cluster responsible for its production and transferring it to a host microorganism (like yeast or bacteria) for scalable fermentation. frontiersin.org Additionally, aquaculture or cultivation of the source organism or its microbial symbionts offers another potential avenue for sustainable sourcing. sustainability-directory.comcovalo.com Overcoming the supply issue is the most critical step to unlocking the full potential of this compound and other promising marine compounds for academic investigation and beyond. nih.govubd.edu.bn

Table 3: Challenges and Opportunities in this compound Research

| Challenge | Description | Opportunity | Description | References |

|---|---|---|---|---|

| Low Natural Abundance | This compound is a minor component of extracts from P. elisabethae, making isolation difficult and yields low. | Total Synthesis | Provides a reliable, scalable, and sustainable source of the compound for all research needs. | lboro.ac.uknih.govubd.edu.bn |

| Environmental Impact of Harvesting | Large-scale collection of gorgonian corals is destructive to fragile marine ecosystems. | Sustainable Sourcing Methods | Development of aquaculture, cell culture of symbionts, or biosynthetic production in microbial hosts. | frontiersin.orgsustainability-directory.comcovalo.com |

| Inconsistent Supply | Attempts to re-isolate the compound have failed, suggesting variability in its natural production. | Synthetic Analog Development | Synthesis provides access to a library of analogs for structure-activity relationship studies and development of biochemical tools. | acs.orgnih.govresearchgate.net |

Q & A

Q. What are the key methodologies for establishing stereochemical centers during the total synthesis of (-)-elisabethadione?

The synthesis involves introducing stereocenters at C-1, C-4, and C-11 through sequential reactions:

- AOC rearrangement and Horner-Wadsworth-Emmons alkenylation for C-4 and C-11 stereochemistry.

- MeSO3H-mediated cyclization for C-1 configuration. Critical techniques include HPLC purification and X-ray crystallography to confirm stereochemical outcomes .

| Step | Key Reaction | Stereocenter |

|---|---|---|

| Intermediate 22 formation | AOC rearrangement + alkenylation | C-4, C-11 |

| Tetracyclic intermediate 23 | MeSO3H cyclization | C-1 |

| Final isomer separation | HPLC purification | C-11 isomers |

Q. Which spectroscopic techniques are essential for characterizing Elisabethadione intermediates?

Q. How can researchers design a study to evaluate this compound’s bioactivity using the FINER framework?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Prioritize assays with established protocols (e.g., cytotoxicity screens).

- Novel : Investigate understudied targets (e.g., kinase inhibition).

- Ethical : Use in vitro models before animal testing.

- Relevant : Align with gaps in natural product pharmacology .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity be resolved?

- Systematic comparison : Replicate assays under identical conditions (pH, solvent, cell lines).

- Mechanistic probing : Use knockout models or isotopic labeling to isolate pathways.

- Meta-analysis : Aggregate data from multiple studies to identify trends, accounting for variables like isomer ratios .

Q. What strategies optimize catalytic asymmetric crotylation in this compound synthesis?

- Ligand screening : Test chiral phosphine ligands to enhance enantioselectivity.

- Solvent optimization : Polar aprotic solvents (e.g., THF) improve reaction yields.

- Temperature control : Lower temperatures reduce racemization .

Q. How can isomerization during tetracyclic intermediate synthesis be mitigated?

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired isomers.

- Additive screening : Use bases (e.g., Et₃N) to suppress acid-induced isomerization.

- In situ monitoring : Employ HPLC-MS to track isomer ratios dynamically .

Methodological Guidance

Q. What statistical approaches are suitable for dose-response studies of this compound?

- Nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.

- ANOVA with post-hoc tests for multi-group comparisons.

- Bootstrap resampling to estimate confidence intervals in small datasets .

Q. How to formulate a hypothesis-driven research question on this compound’s structure-activity relationship (SAR)?

- PICO framework :

- Population : Cancer cell lines.

- Intervention : Analogues with modified C-11 stereochemistry.

- Comparison : Wild-type vs. SAR mutants.

- Outcome : Apoptosis induction efficiency.

Data Interpretation & Reporting

Q. How should researchers present raw spectroscopic data in publications?

Q. What are common pitfalls in interpreting this compound’s pharmacological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.